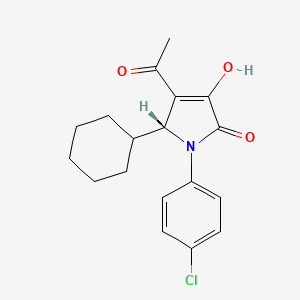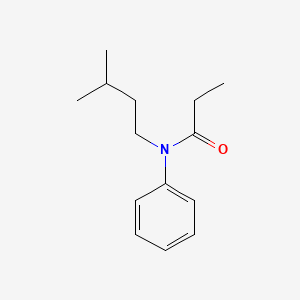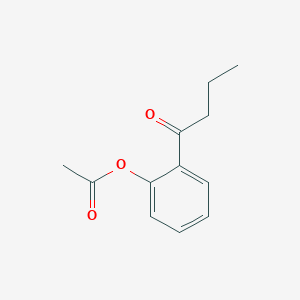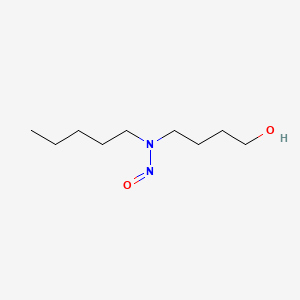
Propanamide, 2-(acetylamino)-N-(2-methylpropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanamide, 2-(acetylamino)-N-(2-methylpropyl)- is a chemical compound with a complex structure that includes an amide group, an acetylamino group, and a branched alkyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-(acetylamino)-N-(2-methylpropyl)- typically involves the acylation of an appropriate amine with an acetylating agent. One common method is the reaction of 2-methylpropylamine with acetic anhydride under controlled conditions to form the desired product. The reaction is usually carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of Propanamide, 2-(acetylamino)-N-(2-methylpropyl)- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Propanamide, 2-(acetylamino)-N-(2-methylpropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the acetylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
科学的研究の応用
Propanamide, 2-(acetylamino)-N-(2-methylpropyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Propanamide, 2-(acetylamino)-N-(2-methylpropyl)- involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, affecting their structure and function. The compound may also interact with enzymes, inhibiting their activity and altering metabolic pathways.
類似化合物との比較
Similar Compounds
Propanamide, N-(2-methylpropyl)-: Lacks the acetylamino group, resulting in different chemical properties and reactivity.
Acetamide, N-(2-methylpropyl)-: Similar structure but with a simpler amide group.
Uniqueness
Propanamide, 2-(acetylamino)-N-(2-methylpropyl)- is unique due to the presence of both the acetylamino and branched alkyl groups. This combination imparts specific chemical properties, making it suitable for specialized applications in various fields.
特性
分子式 |
C9H18N2O2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
2-acetamido-N-(2-methylpropyl)propanamide |
InChI |
InChI=1S/C9H18N2O2/c1-6(2)5-10-9(13)7(3)11-8(4)12/h6-7H,5H2,1-4H3,(H,10,13)(H,11,12) |
InChIキー |
YZRZQWBUSSHJKP-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC(=O)C(C)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]Piperidine](/img/structure/B13811101.png)


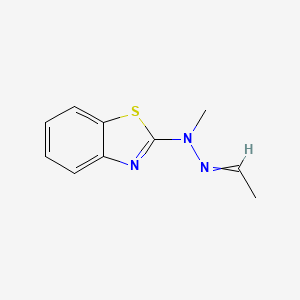
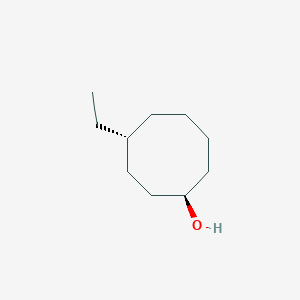
![3-Carboxymethyl-6-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13811135.png)


![4-Phenyl-1-propyl-3,5,8-trioxabicyclo[2.2.2]octane](/img/structure/B13811146.png)
